
N-methyl-3-(3-furyl)alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-3-(3-furyl)alanine is a non-proteinogenic amino acid that features a furyl group attached to the alanine backbone. This compound is notable for its presence in certain cyclic peptides, such as rhizonin A, which is produced by the fungus Rhizopus microsporus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(3-furyl)alanine typically involves the use of orthogonally protected amino acids. One method includes the palladium-catalyzed cross-coupling reactions of orthogonally protected iodoalanines . Another approach involves the use of 1-propanephosphonic anhydride (T3P) to mediate the cyclization of linear tetrapeptides, which includes the incorporation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of amino acid synthesis and peptide production can be applied. This includes the use of large-scale organic synthesis techniques and biotechnological methods involving microbial fermentation.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-(3-furyl)alanine can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the furyl group or the amino acid backbone.
Substitution: The furyl group can participate in substitution reactions, altering its chemical structure.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include palladium catalysts for cross-coupling reactions and 1-propanephosphonic anhydride (T3P) for cyclization reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions can produce cyclic peptides containing this compound, such as endolides A and B .
Scientific Research Applications
N-methyl-3-(3-furyl)alanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex peptides and other organic compounds.
Biology: The compound is studied for its role in the biosynthesis of natural products and its potential biological activities.
Mechanism of Action
The mechanism of action of N-methyl-3-(3-furyl)alanine involves its incorporation into peptides, where it can influence the peptide’s structure and biological activity. For example, in rhizonin A, the presence of this compound contributes to the peptide’s hepatotoxic effects by interacting with specific molecular targets and pathways in the liver .
Comparison with Similar Compounds
Similar Compounds
3-(3-furyl)alanine: A non-methylated version of the compound, also found in certain peptides.
3-(2-furyl)alanine: Another furyl-alanine derivative with a different furyl group position.
N-methylalanine: A simpler N-methylated amino acid without the furyl group.
Uniqueness
N-methyl-3-(3-furyl)alanine is unique due to its combination of a furyl group and N-methylation, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized peptides and in exploring new therapeutic applications.
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(2S)-3-(furan-3-yl)-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C8H11NO3/c1-9-7(8(10)11)4-6-2-3-12-5-6/h2-3,5,7,9H,4H2,1H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
RWVKWSDYXPMACP-ZETCQYMHSA-N |
Isomeric SMILES |
CN[C@@H](CC1=COC=C1)C(=O)O |
Canonical SMILES |
CNC(CC1=COC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



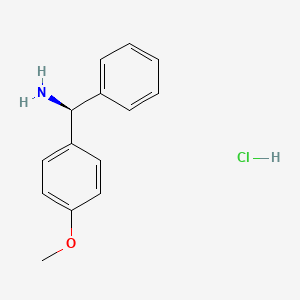
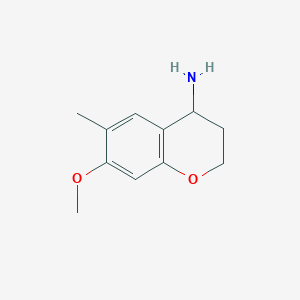
![N-(7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1,3,5,8(12),9-pentaen-5-yl)benzamide](/img/structure/B13036961.png)
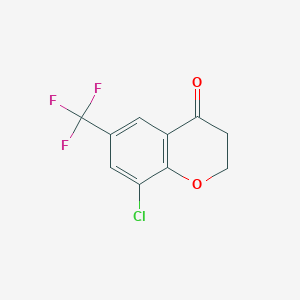

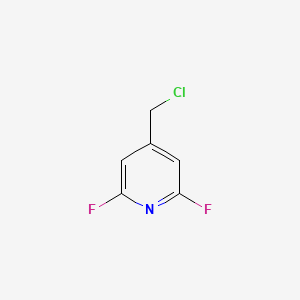
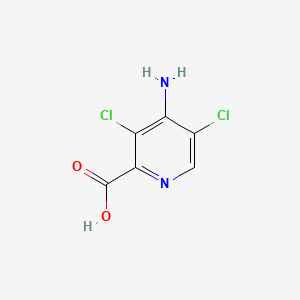
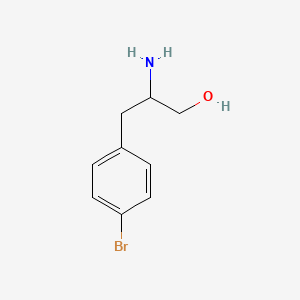
![(6-Bromoimidazo[1,2-A]pyridin-8-YL)methanol](/img/structure/B13036998.png)

![3-Methyl-1h-benzo[g]indole-2-carboxylic acid](/img/structure/B13037014.png)


